1-(3-Azidopropyl)pyrrolidine

Übersicht

Beschreibung

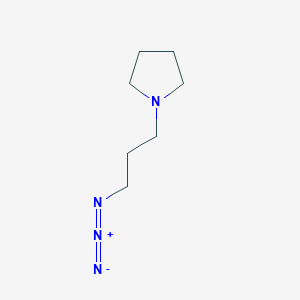

1-(3-Azidopropyl)pyrrolidine is a chemical compound with the molecular formula C7H14N4 It consists of a pyrrolidine ring attached to a three-carbon chain ending in an azide group

Vorbereitungsmethoden

The synthesis of 1-(3-Azidopropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-azidopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography or recrystallization .

Analyse Chemischer Reaktionen

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis, forming stable 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of click chemistry due to its efficiency and mild conditions.

Key Example :

-

Reaction of 1-(3-azidopropyl)pyrrolidine with propargyl α-D-mannopyranoside in the presence of CuSO₄ and sodium ascorbate yields triazole-linked derivatives (e.g., P6 in Scheme 3 of ) at 95% efficiency .

-

Similar conditions (CuSO₄, sodium ascorbate, RT) with alkynyl porphyrins afforded triazole-porphyrin conjugates (P24a–c ) in 77–97% yields .

Azide Reduction to Amine

The azide group can be reduced to a primary amine via catalytic hydrogenation or Staudinger-type reactions, enabling further functionalization.

Key Findings :

-

Hydrogenation of this compound over Pd/C under H₂ yields 1-(3-aminopropyl)pyrrolidine. Similar reductions of azidoindolizidinones afforded amines in 49% yields .

-

Radical reduction using Bu₃SnH/AIBN selectively reduces azides to amines without affecting other functional groups .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, RT | 49% (analogous system) | |

| Radical Reduction | Bu₃SnH, AIBN, toluene | 49% (for azido-pyrrolidine derivatives) |

Nucleophilic Substitution at the Azide

While azides are poor nucleophiles, the 3-azidopropyl chain can participate in displacement reactions under specific conditions.

Example :

-

In analogous systems, mesylate intermediates (e.g., 7-hydroxypropylindolizidinone) reacted with NaN₃ to form 3-azidopropyl derivatives . Reverse substitution (azide displacement) is less common but feasible with strong nucleophiles like Grignard reagents.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Hydroxypropylindolizidinone mesylate | NaN₃, DMF | 7-(3-Azidopropyl)indolizidinone | 83% |

Thermal Decomposition and Stability

Azides are thermally sensitive, decomposing to release N₂. For this compound:

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(3-Azidopropyl)pyrrolidine serves as a crucial building block in organic synthesis, particularly in the formation of triazoles through click chemistry. The azide group allows for efficient coupling reactions, leading to the generation of complex molecular architectures. Its reactivity can be exploited for:

- Substitution Reactions: The azide group can engage in nucleophilic substitutions to form new carbon-nitrogen bonds.

- Cycloaddition Reactions: It can participate in cycloaddition reactions, facilitating the synthesis of various heterocycles.

- Reduction Reactions: The azide can be reduced to amines using reagents like lithium aluminum hydride or catalytic hydrogenation.

Biology

In biological research, this compound is utilized for modifying biomolecules, including proteins and nucleic acids, through bioorthogonal reactions. This enables researchers to study biological processes and interactions with high specificity. Notable applications include:

- Bioconjugation: The ability to attach probes or labels to biomolecules for visualization and tracking.

- Drug Development: Serving as a precursor in the synthesis of potential therapeutic agents.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties allow it to be used in:

- Polymer Synthesis: Incorporating azide functionalities into polymer chains for enhanced properties.

- Coatings and Adhesives: Developing materials with improved adhesion and durability.

Case Study 1: Click Chemistry Applications

In a study focused on click chemistry, researchers utilized this compound to synthesize triazole derivatives that exhibited significant biological activity against cancer cell lines. The triazoles formed through copper-catalyzed azide-alkyne cycloaddition (CuAAC) demonstrated improved selectivity and efficacy compared to traditional chemotherapeutics.

Case Study 2: Bioconjugation Techniques

Another investigation highlighted the use of this compound in bioconjugation strategies for labeling proteins. By attaching fluorescent tags via bioorthogonal reactions, researchers were able to track protein interactions in live cells, providing insights into cellular mechanisms and pathways.

Wirkmechanismus

The mechanism of action of 1-(3-Azidopropyl)pyrrolidine primarily involves its reactivity with other chemical species. The azide group is highly reactive and can form covalent bonds with various substrates through cycloaddition and substitution reactions. These reactions enable the compound to modify other molecules, which can be exploited in various applications, such as drug development and material science .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3-Azidopropyl)pyrrolidine include other azide-containing pyrrolidines and azidopropyl derivatives. For example:

1-(2-Azidoethyl)pyrrolidine: Similar structure but with a two-carbon chain instead of three.

1-(3-Azidopropyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific chain length and the presence of the pyrrolidine ring, which can influence its reactivity and the types of reactions it can undergo .

Eigenschaften

IUPAC Name |

1-(3-azidopropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c8-10-9-4-3-7-11-5-1-2-6-11/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMFZELIFNFHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.